molecular formula C16H19FN2O2 B11303920 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide

Cat. No.: B11303920
M. Wt: 290.33 g/mol
InChI Key: UNDQXBDEFAEOTH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 5-methylfuran-2-carbaldehyde with dimethylamine to form the intermediate N-(2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl)amine.

    Coupling Reaction: The intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

    Industrial Applications: The compound can be utilized in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the fluorobenzamide moiety can enhance binding affinity and specificity. The furan ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-4-fluorobenzamide: Lacks the furan ring, which may affect its stability and reactivity.

    N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide: Lacks the fluorine atom, which may reduce its binding affinity and specificity.

Uniqueness

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide is unique due to the presence of both the furan ring and the fluorobenzamide moiety

Properties

Molecular Formula

C16H19FN2O2

Molecular Weight

290.33 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C16H19FN2O2/c1-11-4-9-15(21-11)14(19(2)3)10-18-16(20)12-5-7-13(17)8-6-12/h4-9,14H,10H2,1-3H3,(H,18,20)

InChI Key

UNDQXBDEFAEOTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)F)N(C)C

Origin of Product

United States

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